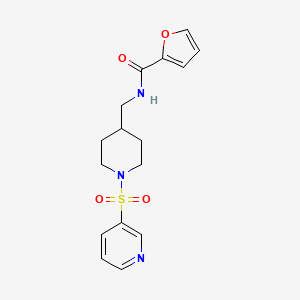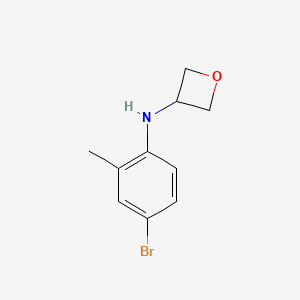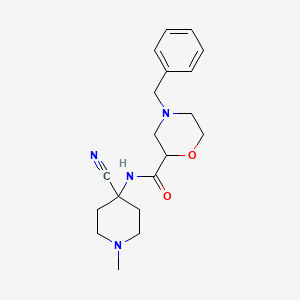![molecular formula C7H7N3 B3017608 1,4-Dihydropyrido[3,4-b]pyrazine CAS No. 83269-34-5](/img/structure/B3017608.png)
1,4-Dihydropyrido[3,4-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydropyrido[3,4-b]pyrazine is a compound that has been found to be useful for treating diseases associated with KRAS activity . It is also known as Pyrido[3,4-b]pyrazine-2,3-dione, 1,4-dihydro- .
Synthesis Analysis
The synthesis of 1,4-Dihydropyrido[3,4-b]pyrazine involves the use of multi-component one-pot and green synthetic methodologies . The construction of 1,4-DHP with structural and functional modifications has been highlighted in recent accomplishments .Molecular Structure Analysis
The molecular structure of 1,4-Dihydropyrido[3,4-b]pyrazine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Certain derivatives containing the 1,2-dihydropyrido[3,4-b]pyrazine ring system are active against experimental neoplasms in mice . The mechanism of action of these agents has been attributed to the accumulation of cells at mitosis .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dihydropyrido[3,4-b]pyrazine include a molecular weight of 163.1335 . Its formula is C7H5N3O2 .科学的研究の応用
Synthesis and Applications in Cancer Treatment
- Cancer Treatment and KRAS Activity : 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized as KRAS covalent inhibitors, useful for treating cancers and diseases associated with KRAS activity (De, 2022).
Scaffold Development for Drug Discovery
Tetrahydropyrido[3,4-b]pyrazine Scaffolds : This compound has been synthesized by a one-pot annelation reaction of pentafluoropyridine with diamines. The products are relevant for the development of new chemical entities in life sciences and drug discovery (Sandford et al., 2005).
Polyfunctional Tetrahydropyrido[2,3-b]pyrazine Scaffolds : These scaffolds are synthesized by sequential reaction of pentafluoropyridine, showcasing the potential for creating diverse [6,6]-ring fused systems (Baron et al., 2005).
Ligand Development for Receptor Complexes
- Ligands for GABA Receptor Complex : Imidazo-[1,5-a]pyrido[2,3-e]pyrazines synthesized from 1,4-dihydropyrido[2,3-b]pyrazin-2(3H),3-dione have potential as ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex (Weber et al., 2002).
Optoelectronic Applications
- Optoelectronic Materials Development : Pyrazine derivatives, particularly 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazines, show promise as organic materials for optoelectronic applications due to their optical and thermal properties (Meti et al., 2017).
Chemical Synthesis and Molecular Structure
Chemical Space Construction : The [4+1+1] annulation approach has been used to construct dihydropyrazine units, opening opportunities for exploring biological activity associated with this scaffold (Dagar et al., 2019).
Synthesis of Pyrazine Derivatives : The study explores the synthesis and herbicidal activity of various pyrazine derivatives, highlighting their diverse biological and industrial significance (Doležal & Kráľová, 2011).
Biotechnology and Microbial Metabolism
- Microbial Metabolism of Pyrazines : This review discusses the microbial metabolism of pyrazines, highlighting their synthesis and degradation by bacteria and fungi, and their applications in food, agriculture, and medicine (Rajini et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
1,4-dihydropyrido[3,4-b]pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-8-5-7-6(1)9-3-4-10-7/h1-5,9-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZUCHJKEPTFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydropyrido[3,4-b]pyrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B3017531.png)
![N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3017535.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)
![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3017538.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3017539.png)
![[2-(Prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B3017540.png)

![3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B3017543.png)

![2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B3017546.png)
